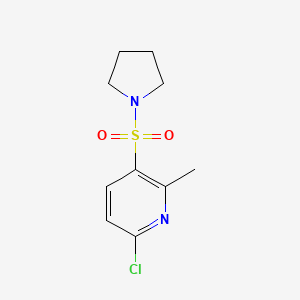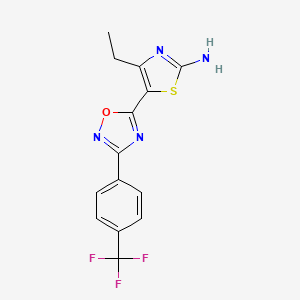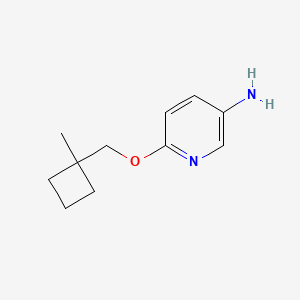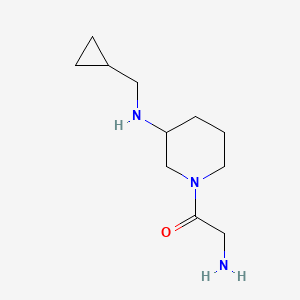
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution Reactions: Introduction of the p-tolyl group and the 1-methoxyethyl group can be done through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the p-tolyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action for 2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methoxyethyl)-6-phenylpyrimidin-4-amine: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(1-Methoxyethyl)-6-(m-tolyl)pyrimidin-4-amine: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness
2-(1-Methoxyethyl)-6-(p-tolyl)pyrimidin-4-amine may have unique properties due to the specific positioning of the p-tolyl group, which could influence its reactivity and interactions compared to similar compounds.
Eigenschaften
CAS-Nummer |
1710293-52-9 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
2-(1-methoxyethyl)-6-(4-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O/c1-9-4-6-11(7-5-9)12-8-13(15)17-14(16-12)10(2)18-3/h4-8,10H,1-3H3,(H2,15,16,17) |
InChI-Schlüssel |
DHMWXXOMJMCASB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)C(C)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)










